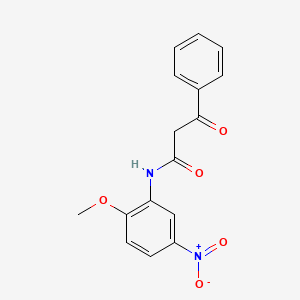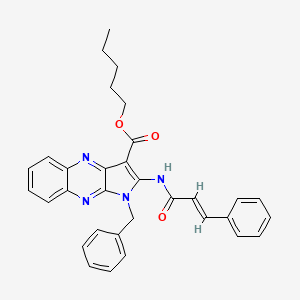
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoxaline family. This class of compounds is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The unique structure of this compound, which includes a pyrroloquinoxaline core, makes it a subject of interest in various scientific research fields.
準備方法
The synthesis of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multiple steps, starting from halogen-containing quinoxaline derivatives. The synthetic route often includes the use of palladium catalysts to facilitate the formation of the pyrroloquinoxaline core . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
化学反応の分析
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anticancer properties, make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential as a drug candidate is explored for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:
Ethyl 1,2-diphenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Known for its antioxidant activity.
Bromonidine: A commercially available α-2 adrenergic agonist used to treat glaucoma and ocular hypertension.
Varenicline: A quinoxaline-based α4β2 nicotinic receptor partial agonist used for smoking cessation.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
特性
分子式 |
C32H30N4O3 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
pentyl 1-benzyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C32H30N4O3/c1-2-3-12-21-39-32(38)28-29-31(34-26-18-11-10-17-25(26)33-29)36(22-24-15-8-5-9-16-24)30(28)35-27(37)20-19-23-13-6-4-7-14-23/h4-11,13-20H,2-3,12,21-22H2,1H3,(H,35,37)/b20-19+ |
InChIキー |
UMSVJFGMBARTPF-FMQUCBEESA-N |
異性体SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)/C=C/C5=CC=CC=C5 |
正規SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


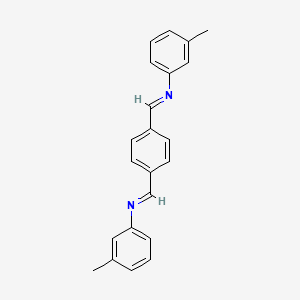
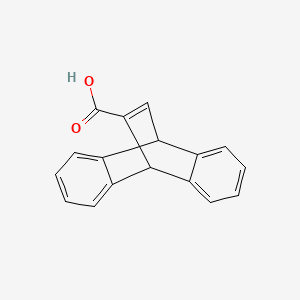

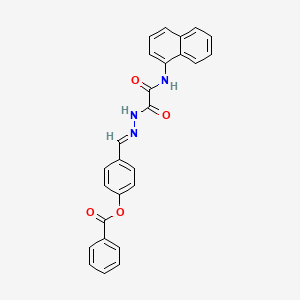
![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
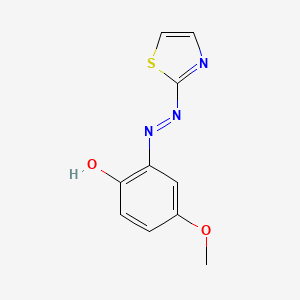
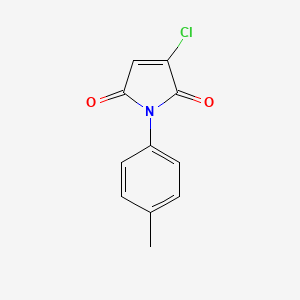

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)

